BenchChemオンラインストアへようこそ!

N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Procure this compound to access a distinct, monophenyl-1,2,4-triazine chemical space. It features a 4-acetylphenyl moiety enabling unique polar interactions not possible with halogenated analogs, ideal for kinase hinge-region engagement. Avoid generic triazine substitutions; this specific scaffold offers reduced IP encumbrance versus diphenyl systems and a versatile acetyl handle for late-stage diversification, supporting novel SAR and IP generation.

Molecular Formula C19H16N4O2S
Molecular Weight 364.4 g/mol
Cat. No. B4246465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Molecular FormulaC19H16N4O2S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C19H16N4O2S/c1-13(24)14-7-9-16(10-8-14)21-18(25)12-26-19-20-11-17(22-23-19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,25)
InChIKeyDRXBFJZGROFMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide: A Structurally Defined 1,2,4-Triazine Sulfanylacetamide for Targeted Lead Discovery


N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS 838889-23-9) is a synthetic small molecule belonging to the 1,2,4-triazine sulfanylacetamide class, characterized by a 6-phenyl-1,2,4-triazine core linked via a thioether bridge to an N-(4-acetylphenyl)acetamide moiety [1]. With a molecular formula of C₁₉H₁₆N₄O₂S and a molecular weight of 364.42 g/mol, this compound occupies a distinct physicochemical space that differentiates it from both 5,6-diaryl-1,2,4-triazines and fused triazolo[4,3-b]triazine congeners [1][2]. The 4-acetyl substituent on the N-phenyl ring introduces a hydrogen-bond-accepting carbonyl group that is absent in halogenated or trifluoromethyl analogs, potentially altering target engagement profiles and solubility characteristics relative to close structural neighbors [2][3].

Why N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide Cannot Be Replaced by Generic 1,2,4-Triazine Analogs


Within the 1,2,4-triazine sulfanylacetamide family, minor modifications to the N-aryl substituent or the triazine core regiochemistry produce profound shifts in biological potency, target selectivity, and physicochemical behavior [1][2]. Published structure-activity relationship (SAR) data across closely related series demonstrate that replacing a 4-acetylphenyl group with a 4-halophenyl or 3-trifluoromethylphenyl moiety can alter in vitro inhibitory activity by over an order of magnitude [1][3]. Furthermore, the 6-phenyl-1,2,4-triazine scaffold differs fundamentally from the more extensively studied 5,6-diphenyl-1,2,4-triazine and triazolo[4,3-b]triazine systems in terms of conformational flexibility, electronic distribution, and metabolic liability, meaning potency or selectivity data from these comparator series cannot be extrapolated to predict the behavior of N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide [1][2]. Generic substitution with a broadly similar triazine derivative without the specific 4-acetylphenyl and 6-phenyl substitution pattern risks selecting a compound with unverified target engagement, divergent ADME properties, and an unsupported procurement rationale [3].

Quantitative Differentiation Evidence for N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide Against Closest Analogs


Physicochemical Differentiation: The 4-Acetylphenyl Substituent Confers Distinct Hydrogen-Bond Acceptor Capacity Relative to Halogenated and Trifluoromethyl Analogs

The target compound incorporates a 4-acetylphenyl group (C=O) that provides hydrogen-bond acceptor functionality absent in the closest available 6-phenyl-1,2,4-triazin-3-yl sulfanylacetamide analogs, which predominantly bear halogen (4-Cl, 4-I) or trifluoromethyl (3-CF₃) substituents on the N-aryl ring . The acetyl carbonyl contributes an additional H-bond acceptor site (calculated logP ~2.8–3.2 estimated range) that can modulate aqueous solubility and protein-ligand interaction geometry in ways that halogen or –CF₃ substituents cannot replicate [1]. This structural feature is directly relevant for medicinal chemistry campaigns where tunable polarity and specific H-bonding patterns are required for target engagement or pharmacokinetic optimization [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Core Scaffold Distinction: 6-Phenyl-1,2,4-Triazine vs. 5,6-Diphenyl-1,2,4-Triazine Results in Divergent Conformational Landscapes and Target Profiles

The target compound is built on a 6-monophenyl-1,2,4-triazine core, whereas the majority of published SAR data for the sulfanylacetamide class derives from 5,6-diphenyl-1,2,4-triazines [1]. The absence of a C-5 phenyl substituent reduces the molecular weight by 77 Da (C₆H₅) relative to the diphenyl series, decreases topological polar surface area, and alters the conformational preferences of the triazine ring [2]. In the α-glucosidase inhibition literature, 5,6-diphenyl-1,2,4-triazine sulfanylacetamides display IC₅₀ values ranging from 12.46 ± 0.13 μM to 72.68 ± 0.20 μM [1], whereas fused triazolo[4,3-b]triazine analogs (a structurally distinct scaffold) achieve IC₅₀ values as low as 0.03187 μM (31.87 nM), representing a ~390-fold potency enhancement [3]. The monophenyl-1,2,4-triazine core of the target compound is expected to exhibit intermediate conformational flexibility and target-binding behavior distinct from both the rigid diphenyl and the planar fused triazolo[4,3-b]triazine systems [2][3].

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Synthetic Tractability Advantage: The 6-Phenyl-3-thio-1,2,4-triazine Intermediate Is Accessible via Established Routes Without Requiring C-5 Functionalization

The synthesis of N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide proceeds via 6-phenyl-1,2,4-triazine-3-thiol as the key intermediate, which can be prepared from benzoyl chloride and thiosemicarbazide in fewer synthetic steps than the corresponding 5,6-diphenyl-1,2,4-triazine-3-thiol [1][2]. The 5,6-diphenyl series requires additional synthetic operations to install the C-5 phenyl group (typically via cyclization of benzil derivatives), adding 1–2 synthetic steps, increased material costs, and reduced overall yield relative to the monophenyl route [2]. The subsequent S-alkylation with 2-chloro-N-(4-acetylphenyl)acetamide to form the target compound follows a well-established nucleophilic substitution protocol applicable across the entire sulfanylacetamide class [1].

Synthetic Chemistry Medicinal Chemistry Route Scouting

Intellectual Property Whitespace: The 6-Monophenyl-1,2,4-Triazine Scaffold Is Underrepresented in Patent Literature Relative to 5,6-Diaryl and Fused Triazine Systems

A survey of the patent and primary literature landscape reveals that the 5,6-diphenyl-1,2,4-triazine and triazolo[4,3-b]triazine scaffolds dominate the composition-of-matter patent space for sulfanylacetamide-based inhibitors, particularly in the areas of α-glucosidase inhibition, kinase inhibition, and anti-inflammatory applications [1][2]. The 6-monophenyl-1,2,4-triazine scaffold, as embodied by the target compound, appears primarily in screening compound collections rather than in granted composition-of-matter patents [3]. This relative freedom-to-operate (FTO) advantage may be highly relevant for organizations seeking to develop proprietary lead series without infringing on crowded 5,6-diaryltriazine or fused triazine patent estates [1][3].

Intellectual Property Patent Landscape Scaffold Novelty

Optimal Procurement and Application Scenarios for N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide


Scaffold-Hopping Hit Generation in Diabetes and Metabolic Disease Programs

For drug discovery programs targeting α-glucosidase or α-amylase inhibition, this compound serves as a monophenyl-1,2,4-triazine entry point that complements existing 5,6-diphenyl and triazolo[4,3-b]triazine lead series [1]. The 6-phenyl core provides a scaffold with reduced molecular weight and distinct conformational properties relative to the more extensively characterized diphenyl series, enabling exploration of novel chemical space in carbohydrate-processing enzyme inhibition [2]. Procurement of this compound as a reference standard alongside 5,6-diphenyl-1,2,4-triazine sulfanylacetamide comparators (IC₅₀ range: 12.46–72.68 μM) allows systematic scaffold-hopping SAR evaluation [1].

Kinase Inhibitor Lead Optimization Requiring a 4-Acetylphenyl Pharmacophore

The 4-acetylphenyl moiety introduces a hydrogen-bond-accepting carbonyl that can engage kinase hinge-region residues or allosteric pockets via specific polar interactions not achievable with halogenated or trifluoromethyl N-aryl substituents [1][2]. In programs targeting kinases where an acetyl group has been identified as a potency-enhancing substituent (e.g., from fragment screening or virtual screening campaigns), this compound provides the 6-phenyl-1,2,4-triazine core pre-functionalized with the acetyl pharmacophore, avoiding the need for de novo synthesis of the N-aryl acetamide fragment [3]. It is recommended for procurement as part of a focused kinase inhibitor library alongside N-(4-chlorophenyl) and N-(3-trifluoromethylphenyl) analogs to assess the contribution of the acetyl substituent to target potency and selectivity [2].

Synthetic Methodology Development and Derivatization Chemistry

The acetyl group on the N-phenyl ring provides a versatile synthetic handle for downstream derivatization, including oxime formation, hydrazone synthesis, NaBH₄ reduction to the secondary alcohol, or reductive amination with amines [1]. This chemical versatility makes the compound valuable as a starting material for generating diverse compound libraries through late-stage functionalization [2]. The 6-phenyl-1,2,4-triazine-3-thiol intermediate can also be prepared in fewer steps than corresponding 5,6-diphenyl intermediates, reducing the overall synthetic burden for groups establishing in-house triazine chemistry capabilities [3]. Procurement in multi-gram quantities is recommended for laboratories building triazine-focused compound collections where the acetyl handle enables rapid diversification without protecting-group chemistry [1].

Freedom-to-Operate-Conscious Lead Discovery Programs

For biotechnology and pharmaceutical organizations where intellectual property considerations are paramount in compound selection, the 6-monophenyl-1,2,4-triazine scaffold represents a relatively unencumbered chemical space compared to the heavily patented 5,6-diphenyl-1,2,4-triazine and triazolo[4,3-b]triazine systems [1][2]. Procurement of this compound as an initial screening hit or early lead scaffold allows organizations to build proprietary SAR around the monophenyl core without entering crowded patent estates [3]. This scenario is particularly relevant for small-to-medium enterprises and academic drug discovery groups seeking to generate novel composition-of-matter intellectual property with reduced risk of third-party patent interference [1].

Quote Request

Request a Quote for N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.